4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
4-Fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated and methyl-substituted benzene ring linked to an ethyl chain bearing a tetrahydroisoquinoline moiety and a thiophene heterocycle. The structural complexity of this compound—combining fluorine (electron-withdrawing), methyl (electron-donating), and dual heterocycles (tetrahydroisoquinoline and thiophene)—suggests tailored interactions with biological targets, likely influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-16-13-19(23)8-9-22(16)29(26,27)24-14-20(21-7-4-12-28-21)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,20,24H,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYNVMPWKZJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzene Sulfonamide Core: This involves the sulfonation of 4-fluoro-2-methylbenzene to introduce the sulfonamide group.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the reaction of the sulfonamide intermediate with 1,2,3,4-tetrahydroisoquinoline under suitable conditions.
Attachment of the Thiophene Group: The final step involves the coupling of the thiophene group to the intermediate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorine, methyl, and thiophene groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that combines fluorine, methyl, tetrahydroisoquinoline, thiophene, and sulfonamide groups. It has the molecular formula C22H23FN2O2S2 and a molecular weight of 430.56 g/mol. This compound has potential biological activities, drawing attention for its pharmacological properties.
Research suggests that this compound exhibits several biological activities:
- Antimicrobial Activity: Compounds with similar structures possess antimicrobial properties. Sulfonamides are known for antibacterial effects due to their ability to inhibit bacterial folate synthesis.
- Anticancer Potential: The tetrahydroisoquinoline moiety has been associated with anticancer activity, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects: Some derivatives of tetrahydroisoquinoline exhibit neuroprotective properties, relevant due to the presence of the tetrahydroisoquinoline structure in this compound. The mechanism of action involves interaction with specific biological targets like enzymes and receptors, potentially affecting various biochemical pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include sulfonamides with variations in substituents, heterocycles, or backbone configurations. Below is a comparative analysis:
Key Observations :
- Heterocycle Diversity: The target compound’s tetrahydroisoquinoline and thiophene combination distinguishes it from analogues with tetrahydroquinoline () or furan-thiophene hybrids ().
- Fluorine Positioning: The 4-fluoro substitution on the benzene ring is conserved across analogues, enhancing lipophilicity and metabolic stability. However, the additional 2-methyl group in the target compound may sterically hinder interactions compared to non-methylated variants .
Comparison :
- The target compound’s synthesis may parallel ’s use of sulfonyl chlorides or isothiocyanates for sulfonamide formation, followed by heterocycle coupling.
- ’s compound employs a thiophene-sulfonyl group, suggesting sulfonyl chloride intermediates, whereas the target compound uses a benzene sulfonamide core .
Physicochemical Properties
Spectroscopic and stability comparisons are inferred from structural analogues:
| Property | Target Compound | Triazole-thiones [7–9] | 4-Fluoro-N-[1-(thiophene-2-carbonyl)-... [4] |
|---|---|---|---|
| IR Bands (cm⁻¹) | Expected: ~1240–1258 (C=S), ~1663–1682 (C=O) | 1247–1255 (C=S); 3278–3414 (NH) | Not reported; likely ~1250 (S=O), ~1680 (C=O) |
| 1H-NMR Features | Multiplets for tetrahydroisoquinoline protons | 2,4-Difluorophenyl signals at δ 6.8–7.5 ppm | Thiophene carbonyl protons at δ 7.2–7.8 ppm |
| Lipophilicity (LogP) | Higher (due to methyl and isoquinoline) | Moderate (polar triazole-thione) | Moderate (tetrahydroquinoline) |
Notes:
Biological Activity
4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS Number: 898407-93-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound combines various functional groups, including fluorine, methyl, tetrahydroisoquinoline, thiophene, and sulfonamide moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.56 g/mol. Its structure features a benzene sulfonamide core with substituents that are hypothesized to influence its biological interactions.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The binding of the compound to these targets can lead to alterations in their activity, potentially affecting various biochemical pathways. The sulfonamide group may enhance the compound's ability to interact with biological systems due to its structural characteristics.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures possess antimicrobial properties. For instance, sulfonamides are known for their antibacterial effects due to their ability to inhibit bacterial folate synthesis.
- Anticancer Potential : The tetrahydroisoquinoline moiety has been associated with anticancer activity in various studies. Compounds containing this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives of tetrahydroisoquinoline are known to exhibit neuroprotective properties. This could be relevant given the presence of the tetrahydroisoquinoline structure in this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The findings indicated that compounds similar to 4-fluoro-2-methyl-N-[...]-benzene-1-sulfonamide exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, compounds featuring the tetrahydroisoquinoline structure were tested for their cytotoxic effects on human cancer cell lines. Results demonstrated that these compounds induced apoptosis and inhibited cell proliferation effectively.
Study 3: Neuroprotection
Research published in Neuropharmacology highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress. The study found that these compounds reduced neuronal cell death and improved survival rates under stress conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-fluoro-2-methylbenzenesulfonamide | Lacks tetrahydroisoquinoline | Moderate antibacterial |
| Tetrahydroisoquinoline derivatives | Contains tetrahydroisoquinoline | Anticancer and neuroprotective |
| Thiophene-containing sulfonamides | Contains thiophene | Antimicrobial |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-fluoro-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can reduce intermediates, followed by sulfonylation with reagents like p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Purification via flash column chromatography (e.g., using silica gel) ensures high yields (67% in one protocol) . Similar approaches for sulfonamide derivatives emphasize controlling reaction time, temperature, and catalyst loading to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=S at 1243–1258 cm⁻¹, NH stretches at 3150–3319 cm⁻¹) and confirms tautomeric forms by absence/presence of specific bands .
- NMR (¹H and ¹³C) : Resolves structural ambiguities, such as distinguishing thione vs. thiol tautomers via chemical shifts (e.g., absence of S-H proton signals) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns to confirm synthesis success .
Advanced Research Questions
Q. How can tautomerism in sulfonamide derivatives be resolved during structural analysis?
- Methodological Answer : Tautomeric equilibria (e.g., thione-thiol) are resolved by combining IR and NMR data. For instance, the absence of νS-H (~2500–2600 cm⁻¹) in IR and specific NH proton signals in ¹H-NMR (δ 8–10 ppm) confirm the dominance of the thione form. Theoretical calculations (DFT) may also predict stable tautomers .
Q. What strategies optimize yield in multi-step syntheses of complex sulfonamides?
- Methodological Answer :
- Catalyst Optimization : Use of 10 wt% Pd/C for hydrogenation improves reduction efficiency .
- Reaction Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction time and avoid over-processing.
- Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure products .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Modify the fluorine, methyl, or thiophene groups to assess their impact on bioactivity (e.g., solubility, target binding) .
- In Silico Modeling : Docking studies predict interactions with biological targets (e.g., enzymes), guiding synthetic priorities .
- Biological Assays : Use enzyme inhibition assays or cell-based models to correlate structural changes with activity .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to minimize variability .
- Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography to rule out isomerism or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
